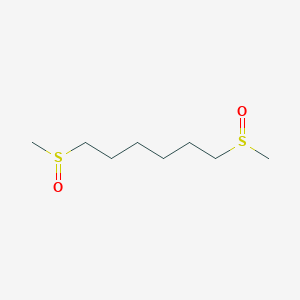
1,6-Di(methanesulfinyl)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Di(methanesulfinyl)hexane is an organic compound with the molecular formula C8H18O2S2 It is characterized by the presence of two methanesulfinyl groups attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Di(methanesulfinyl)hexane can be synthesized through the oxidation of 1,6-dimethylthiohexane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the desired sulfoxide groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process would need to be optimized for yield and purity, considering factors such as reaction time, temperature, and solvent choice.
化学反応の分析
Types of Reactions: 1,6-Di(methanesulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.
Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfoxide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: 1,6-Di(methanesulfonyl)hexane.
Reduction: 1,6-Dimethylthiohexane.
Substitution: Various substituted hexane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of sulfoxide and sulfone derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 1,6-Di(methanesulfinyl)hexane exerts its effects involves its interaction with various molecular targets. The sulfoxide groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
1-Isothiocyanato-6-(methylsulfinyl)hexane: Contains an isothiocyanate group instead of a methanesulfinyl group.
1-Isothiocyanato-6-(methylsulfanyl)hexane: Contains a methylsulfanyl group instead of a methanesulfinyl group.
Comparison: 1,6-Di(methanesulfinyl)hexane is unique due to the presence of two methanesulfinyl groups, which confer distinct chemical properties compared to its analogs. The sulfoxide groups provide unique redox capabilities and reactivity patterns, making it a valuable compound for specific applications in synthesis and research.
特性
CAS番号 |
50512-41-9 |
|---|---|
分子式 |
C8H18O2S2 |
分子量 |
210.4 g/mol |
IUPAC名 |
1,6-bis(methylsulfinyl)hexane |
InChI |
InChI=1S/C8H18O2S2/c1-11(9)7-5-3-4-6-8-12(2)10/h3-8H2,1-2H3 |
InChIキー |
JYMKOMFLEOBMAE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)CCCCCCS(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


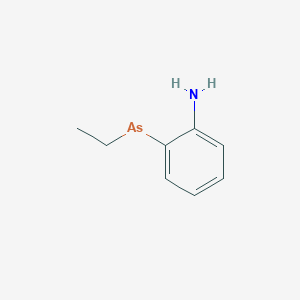

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
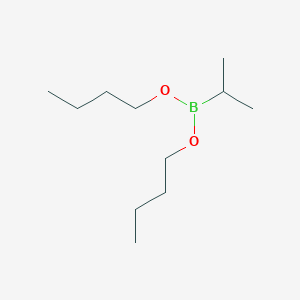

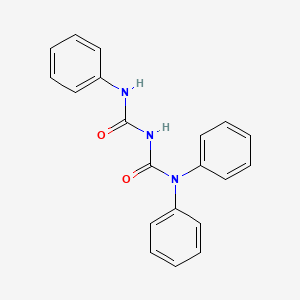
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
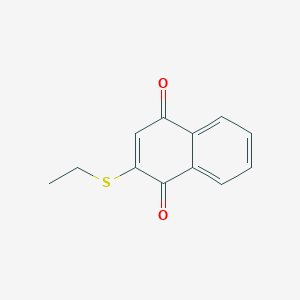

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)

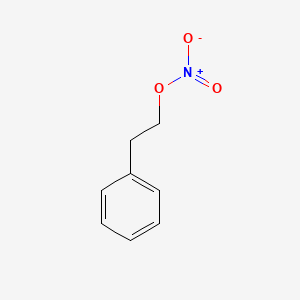
![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
